Santin
Overview
Description
Santin, also known as 5,7-dihydroxy-3,6,4’-trimethoxy-flavone, is a naturally occurring flavonoid compound. Flavonoids are a class of polyphenolic compounds found in plants, known for their diverse biological activities. This compound is particularly noted for its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Santin, also known as 5,7-Dihydroxy-3,6,4’-trimethoxyflavone, is a flavonoid extracted from birch buds . It exerts antiproliferative, anti-influenza activity, and anti-cancer effects
Mode of Action
It has been shown to synergize with trail (tumor necrosis factor–related apoptosis-inducing ligand) to induce apoptosis in colon cancer cells . This compound enhances TRAIL-mediated apoptosis through increased expression of death receptors TRAIL-R1 and TRAIL-R2 .
Biochemical Pathways
This compound appears to affect the apoptosis pathway in cancer cells. It increases the expression of death receptors TRAIL-R1 and TRAIL-R2, which are key components of the extrinsic pathway of apoptosis . This leads to augmented disruption of the mitochondrial membrane in SW480 and SW620 cancer cells . The exact biochemical pathways and their downstream effects influenced by this compound require further investigation.
Result of Action
This compound has been shown to enhance TRAIL-mediated apoptosis in colon cancer cells . This results in the death of cancer cells, thereby exerting its antiproliferative and anti-cancer effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of santin typically involves the methylation of specific hydroxyl groups on the flavone backbone. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve the extraction from plant sources where it is naturally present, followed by purification processes. Alternatively, large-scale chemical synthesis can be employed, utilizing the same methylation reactions but optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
Santin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution.
Major Products
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Luteolin: Another flavonoid with similar antioxidant and anticancer properties.
Quercetin: Known for its strong antioxidant activity and potential health benefits.
Apigenin: Exhibits anti-inflammatory and anticancer activities similar to santin.
Uniqueness
This compound is unique in its specific combination of hydroxyl and methoxy groups, which confer distinct biological activities. Its ability to enhance TRAIL-mediated apoptosis in cancer cells sets it apart from other flavonoids, making it a promising candidate for cancer chemoprevention .
Properties
IUPAC Name |
5,7-dihydroxy-3,6-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)16-18(24-3)15(21)13-12(25-16)8-11(19)17(23-2)14(13)20/h4-8,19-20H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZAJFZEYZIHPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182109 | |
Record name | Santin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27782-63-4 | |
Record name | Santin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27782-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Santin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027782634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Santin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SANTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5785Y952EH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Santin?
A1: this compound has a molecular formula of C18H16O7 and a molecular weight of 344.32 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, spectroscopic data including nuclear magnetic resonance (NMR) and Fourier transform infrared spectroscopy (FTIR) have been used to elucidate the structure of this compound.
Q3: How does this compound interact with its targets to exert its effects?
A3: this compound has been shown to interact with multiple cellular pathways, including those involving MAPKs, NF-κB, proline oxidase, and death receptors (TRAIL-R1 and TRAIL-R2).
Q4: What are the downstream effects of this compound's interaction with these targets?
A4: this compound's modulation of these targets has been linked to the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of inflammatory responses.
Q5: Does this compound influence oxidative stress in cells?
A5: Research suggests that this compound induces oxidative proline catabolism, leading to the generation of reactive oxygen species (ROS) in cancer cells.
Q6: What types of cell lines have been used to study the effects of this compound in vitro?
A6: Several cancer cell lines, including gastric (AGS), colon (DLD-1, SW480, SW620), liver (HepG2), endometrial (Ishikawa), and cervical (HeLa) cancer cells, have been utilized in this compound research. Additionally, normal fibroblasts have been used to assess potential toxicity.
Q7: Has this compound shown activity against any parasites?
A7: Yes, this compound has demonstrated in vitro activity against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis.
Q8: Are there any animal models used in this compound research?
A8: Research on this compound has employed rat models to investigate its effects on phenylephrine- or serotonin-induced aorta contractions.
Q9: From which plants is this compound primarily isolated?
A9: this compound is primarily isolated from the buds of silver birch (Betula pendula) and downy birch (Betula pubescens), as well as from Tanacetum parthenium (feverfew).
Q10: Are there standardized methods for extracting and quantifying this compound from these plants?
A10: High-performance liquid chromatography (HPLC) is commonly employed to quantify this compound in plant extracts.
Q11: Does the extraction method influence the yield and purity of this compound?
A11: Different extraction techniques, such as percolation, can impact the yield and purity of this compound obtained from plant sources.
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